molecular formula C20H21BrN2O3 B7756635 2-[(1-bromo-2-naphthyl)oxy]-N'-(3,3-dimethyl-5-oxocyclohexylidene)acetohydrazide

2-[(1-bromo-2-naphthyl)oxy]-N'-(3,3-dimethyl-5-oxocyclohexylidene)acetohydrazide

Cat. No.: B7756635
M. Wt: 417.3 g/mol
InChI Key: YHGDALTXKSEJJZ-HMAPJEAMSA-N
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Description

2-[(1-bromo-2-naphthyl)oxy]-N’-(3,3-dimethyl-5-oxocyclohexylidene)acetohydrazide is a complex organic compound with a molecular formula of C29H23BrN4O2. This compound is notable for its unique structure, which includes a brominated naphthalene ring and a hydrazide functional group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-bromo-2-naphthyl)oxy]-N’-(3,3-dimethyl-5-oxocyclohexylidene)acetohydrazide typically involves multiple steps. One common method starts with the bromination of 2-naphthol to form 1-bromo-2-naphthol. This intermediate is then reacted with chloroacetyl chloride to produce 2-[(1-bromo-2-naphthyl)oxy]acetyl chloride. The final step involves the reaction of this intermediate with N’-(3,3-dimethyl-5-oxocyclohexylidene)hydrazine under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(1-bromo-2-naphthyl)oxy]-N’-(3,3-dimethyl-5-oxocyclohexylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced hydrazides.

    Substitution: The bromine atom in the naphthalene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction could produce hydrazine derivatives.

Scientific Research Applications

2-[(1-bromo-2-naphthyl)oxy]-N’-(3,3-dimethyl-5-oxocyclohexylidene)acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-bromo-2-naphthyl)oxy]-N’-(3,3-dimethyl-5-oxocyclohexylidene)acetohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydrazide and naphthalene moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1-bromo-2-naphthyl)oxy]-N’-(3,3-dimethyl-5-oxocyclohexylidene)butanohydrazide
  • 2-[(1-bromo-2-naphthyl)oxy]-N’-(3,3-dimethyl-5-oxocyclohexylidene)acetohydrazide
  • 2-[(1-bromo-2-naphthyl)oxy]-N’-(3,3-dimethyl-5-oxocyclohexylidene)acetohydrazide

Uniqueness

The uniqueness of 2-[(1-bromo-2-naphthyl)oxy]-N’-(3,3-dimethyl-5-oxocyclohexylidene)acetohydrazide lies in its specific structural features, such as the brominated naphthalene ring and the hydrazide functional group. These features confer distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(1-bromonaphthalen-2-yl)oxy-N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O3/c1-20(2)10-14(9-15(24)11-20)22-23-18(25)12-26-17-8-7-13-5-3-4-6-16(13)19(17)21/h3-8H,9-12H2,1-2H3,(H,23,25)/b22-14-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHGDALTXKSEJJZ-HMAPJEAMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NNC(=O)COC2=C(C3=CC=CC=C3C=C2)Br)CC(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C/C(=N\NC(=O)COC2=C(C3=CC=CC=C3C=C2)Br)/CC(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49824310
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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